molecular formula C15H22N2O3 B13704651 Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate

Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate

Cat. No.: B13704651
M. Wt: 278.35 g/mol
InChI Key: HWTANTBVXXYORE-UHFFFAOYSA-N
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Description

Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate is an organic compound with the molecular formula C15H22N2O3 This compound is characterized by the presence of an aminophenyl group attached to an oxooctanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate typically involves the reaction of 4-aminophenylamine with methyl 8-oxooctanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The oxooctanoate ester moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

  • Methyl 8-(3-aminophenylamino)-8-oxooctanoate
  • 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methylphenol

Comparison: Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate is unique due to the specific positioning of the aminophenyl group and the oxooctanoate ester. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the oxooctanoate ester may enhance its lipophilicity, influencing its interaction with biological membranes and its overall pharmacokinetic profile.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

methyl 8-(4-aminoanilino)-8-oxooctanoate

InChI

InChI=1S/C15H22N2O3/c1-20-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(16)9-11-13/h8-11H,2-7,16H2,1H3,(H,17,18)

InChI Key

HWTANTBVXXYORE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

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